2,5-Dibromopyridine-3,4-diamine

Overview

Description

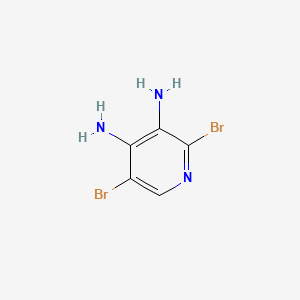

2,5-Dibromopyridine-3,4-diamine is a chemical compound with the molecular formula C5H5Br2N3. Its average mass is 266.921 Da and its monoisotopic mass is 264.885010 Da .

Molecular Structure Analysis

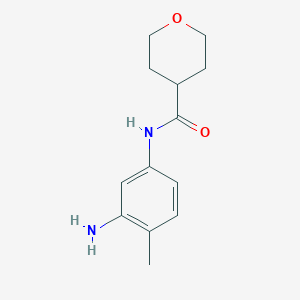

The molecular structure of 2,5-Dibromopyridine-3,4-diamine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 2 and 5 positions with bromine atoms and at the 3 and 4 positions with amine groups .Physical And Chemical Properties Analysis

2,5-Dibromopyridine-3,4-diamine is an off-white crystalline solid . It has a melting point of 217-218℃ (in methanol) and a predicted boiling point of 395.7±37.0 °C . The compound is insoluble in water but soluble in strong polar organic solvents .Scientific Research Applications

Organic Synthesis

2,5-Dibromopyridine-3,4-diamine serves as a versatile intermediate in organic synthesis. It is particularly useful for constructing photovoltaic materials and biologically active compounds due to its ability to fuse with heterocyclic rings . The compound can undergo reactions such as cyanation with copper cyanide to produce derivatives like 3,4-diaminopyridine-2,5-dicarbonitrile, which are valuable in the synthesis of various photovoltaic materials .

Medicinal Chemistry

In medicinal chemistry, 2,5-Dibromopyridine-3,4-diamine is employed to create compounds with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . It is a key precursor for synthesizing pyrido[2,3-d]pyrimidines, which are explored for their anticancer properties .

Polymer Research

This compound is a precursor for the synthesis of electrochromic polymers, which are used in devices like organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . These polymers exhibit variable colors and switching potential differences, making them suitable for electrochromic applications .

Nanotechnology

2,5-Dibromopyridine-3,4-diamine is utilized in nanotechnology for the selective C–N bond formation with amines, heterocycles, and amides, which is crucial for modifying the biological function of drug-like molecules . This selective and efficient synthesis is vital for creating various nanoscale materials and devices.

Agricultural Chemistry

While specific applications in agricultural chemistry are not directly mentioned in the search results, compounds like 2,5-Dibromopyridine-3,4-diamine are often used in the synthesis of herbicides, insecticides, and fungicides due to their reactivity and ability to form complex molecules that can interact with biological systems .

Photovoltaic Materials

The compound is instrumental in the construction of photovoltaic materials, such as organic solar cells (OSCs) and OLEDs. It acts as a precursor for the synthesis of photosensitizers and other components essential for the efficient conversion of sunlight to electrical energy .

Safety and Handling

It’s important to note the safety aspects of handling 2,5-Dibromopyridine-3,4-diamine. The compound is associated with hazard statements like H302 (harmful if swallowed) and H315 (causes skin irritation), among others. Proper precautions, such as wearing protective gear and handling in well-ventilated areas, are necessary .

Availability and Pricing

For research purposes, 2,5-Dibromopyridine-3,4-diamine is commercially available in various purities and quantities. Researchers can acquire small quantities for laboratory-scale experiments or bulk amounts for larger studies, with competitive pricing and quality control measures in place .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through specific chemical interactions, such as hydrogen bonding or ionic interactions .

Biochemical Pathways

The compound may influence various biochemical pathways depending on its targets .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

The compound’s effects would depend on its targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Dibromopyridine-3,4-diamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity .

Safety and Hazards

properties

IUPAC Name |

2,5-dibromopyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTOXRACOCNQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697130 | |

| Record name | 2,5-Dibromopyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221241-11-8 | |

| Record name | 2,5-Dibromopyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromopyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)